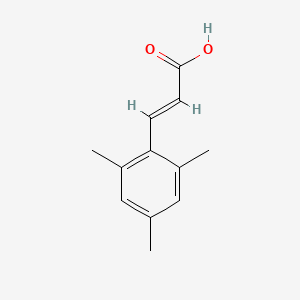

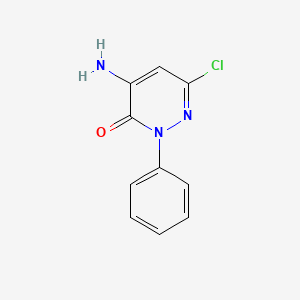

4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, also known as ACPP, is an organic compound belonging to the pyridazinone family. It is a white crystalline solid that has a melting point of approximately 150°C. ACPP has a wide range of applications in the field of science, including its use in organic synthesis, as an intermediate in the production of pharmaceuticals and agrochemicals, and in the development of new materials and compounds.

Applications De Recherche Scientifique

Synthesis and Biological Activity

4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one derivatives have been synthesized and assessed for biological activities, including antiradical activity against DPPH and ABTS radicals. The reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes leads to the formation of Schiff bases, which are then reduced to form 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones. These compounds have demonstrated potential in forming octahedral complexes, and their structure has been confirmed through NMR spectroscopy and single-crystal X-ray diffraction methods (Kulakov et al., 2018).

Insecticidal Activity

N-Substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives, synthesized based on previous work, exhibited significant insecticidal activity against Plutella xylostella. Some compounds in this series demonstrated over 90% activity at specific concentrations, and the study also discussed the structure-activity relationships (SAR) of these compounds (Wu et al., 2012).

Transformation and Characterization

The study of the reaction of 3-chloro-6-phenyl-1,2,4-triazine with carbon nucleophiles bearing a cyano substituent has led to the formation of 3-aminopyridazines through an ANRORC mechanism. This transformation involves nucleophilic addition, ring opening, and intramolecular ring closure, contributing to the versatility and functional adaptability of these compounds (Rykowski et al., 2000).

Pharmacological Potential

Complexes involving 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl have been synthesized and characterized for their potential as SARS-CoV-2 agents. The molecular docking studies of these complexes on specific SARS-COV-2 proteins revealed promising binding affinities, indicating potential therapeutic applications (Eno et al., 2022).

Propriétés

IUPAC Name |

4-amino-6-chloro-2-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-9-6-8(12)10(15)14(13-9)7-4-2-1-3-5-7/h1-6H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWANLJJEPZCRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC(=N2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2592429.png)

![4-((3-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2592434.png)

![N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide](/img/structure/B2592436.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2592438.png)

![N'-(3-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2592440.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2592445.png)

![Ethyl 4-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2592447.png)